molecular formula C9H10Br2 B8408858 1-Bromo-3-(bromomethyl)-2-ethylbenzene

1-Bromo-3-(bromomethyl)-2-ethylbenzene

Cat. No.: B8408858
M. Wt: 277.98 g/mol
InChI Key: IITXOKUOPWJBEG-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-2-ethylbenzene (C₉H₁₀Br₂) is a brominated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 3, and an ethyl substituent at position 2 (Figure 1). This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-2-ethylbenzene

InChI

InChI=1S/C9H10Br2/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3

InChI Key

IITXOKUOPWJBEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Br)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(bromomethyl)-2-ethylbenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of functional groups, making it useful in the following areas:

  • Synthesis of Pharmaceuticals : The compound is utilized as a building block in the development of various therapeutic agents. For example, it plays a role in synthesizing novel benzo[1,4]diazepin-2-one derivatives, which act as endothelin receptor agonists with potential applications in managing arterial blood pressure .
  • Agrochemicals : It is crucial in the production of agrochemical compounds that enhance crop protection and yield. Its bromine substituents facilitate reactions that lead to the formation of active agricultural chemicals.

Material Science

In material science, this compound is employed for:

  • Polymer Production : The compound is used to modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength. This is particularly beneficial in industries like automotive and electronics where material performance is critical .
  • Development of Specialty Coatings : It aids in the formulation of coatings with specific chemical properties, impacting adhesion and resistance to environmental factors.

Pharmaceutical Development

The compound's role extends into pharmaceutical research where it is involved in:

  • Drug Design : As an intermediate, it contributes to the synthesis of new drugs targeting various diseases. Its ability to undergo further reactions allows chemists to create diverse molecular architectures necessary for effective therapeutics .

Environmental Applications

Research into environmental chemistry has identified this compound as a compound of interest for:

  • Studying Reaction Pathways : Investigations into how this compound behaves under different environmental conditions help understand its degradation processes and potential impacts on ecosystems .

Case Study 1: Synthesis of Endothelin Receptor Agonists

A study demonstrated the synthesis of benzo[1,4]diazepin-2-one derivatives from this compound, showcasing its utility in developing compounds with significant pharmacological activity.

Case Study 2: Polymer Modification

Research highlighted how incorporating this compound into polymer matrices improved their thermal properties and mechanical strength, making them suitable for high-performance applications.

Comparison with Similar Compounds

Key Properties:

  • Synthesis : It is synthesized via alkylation or bromination reactions, as demonstrated in the preparation of benzoxathiolone derivatives (e.g., reacting 6-hydroxy-1,3-benzoxathiol-2-one with 1-bromo-3-(bromomethyl)benzene to yield 6-[(3-bromobenzyl)oxy]benzo(d)(1,3)oxathiol-2-one) .
  • Physical Data : NMR spectra (¹H, CDCl₃) show characteristic peaks at δ 7.55 (s, 1H), 7.43 (d, J = 8 Hz, 1H), 7.32 (d, J = 8 Hz, 1H), and 4.43 (s, 2H) for the bromomethyl group .
  • Applications: Used in Suzuki cross-coupling reactions to generate bioactive molecules, such as metabotropic glutamate receptor modulators , and in the synthesis of anti-neuroinflammatory pyranone-carbamate derivatives .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly influence reactivity and synthetic utility. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Yield (%) Physical State Key NMR Peaks (δ, CDCl₃) Key Applications References
1-Bromo-3-(bromomethyl)-2-ethylbenzene C₉H₁₀Br₂ 1-Br, 3-BrCH₂, 2-C₂H₅ 56 Colorless oil 7.55 (s), 7.43 (d), 4.43 (s) Suzuki coupling, neuroinflammation inhibitors
1-Bromo-4-(bromomethyl)benzene (2d) C₇H₆Br₂ 1-Br, 4-BrCH₂ 83 White solid 7.49–7.46 (m), 4.44 (s) MreB inhibitors in Gram-negative bacteria
1-Bromo-3-(bromomethyl)-2,4,5-trifluorobenzene C₇H₃Br₂F₃ 1-Br, 3-BrCH₂, 2,4,5-F N/A N/A N/A Electrophilic aromatic substitution
1-Bromo-3-(bromomethyl)-2-methoxy-5-methylbenzene C₉H₁₀Br₂O 1-Br, 3-BrCH₂, 2-OCH₃, 5-CH₃ N/A N/A N/A Microwave-assisted alkylation

Key Observations :

  • Steric and Electronic Effects : The ethyl group in this compound introduces steric hindrance, slowing nucleophilic substitution compared to the smaller methyl analog (2d) .
  • Fluorine Substituents : The trifluorinated analog (C₇H₃Br₂F₃) exhibits enhanced electrophilicity due to electron-withdrawing fluorine atoms, favoring reactions like nucleophilic aromatic substitution .
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., 2-methoxy-5-methyl) are prone to demethylation under acidic conditions, limiting their use in certain synthetic pathways .

Preparation Methods

Radical Bromination of 2-Ethyltoluene

The methyl group in 2-ethyltoluene (2-ethyl-methylbenzene) can be brominated using N-bromosuccinimide (NBS) under radical initiation. This reaction proceeds via a chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. Subsequent reaction with NBS yields 3-(bromomethyl)-2-ethylbenzene.

Reaction Conditions

ParameterValue
SolventCarbon tetrachloride (CCl₄)
InitiatorBenzoyl peroxide (1 mol%)
Temperature60–80°C
Reaction Time4–6 hours
Yield70–85%

Following this step, electrophilic aromatic bromination targets the ring. The ethyl group acts as an ortho/para-directing group, while the bromomethyl group exerts a meta-directing effect. To achieve bromination at position 1, Lewis acids like FeBr₃ or AlBr₃ are used to polarize Br₂, facilitating electrophilic attack at the less hindered ortho position relative to the ethyl group.

Ring Bromination Conditions

ParameterValue
Brominating AgentBr₂ (1.1 equiv)
CatalystFeBr₃ (0.2 equiv)
SolventDichloromethane (CH₂Cl₂)
Temperature0–25°C
Yield60–75%

Hydrobromination of Phenylalkene Precursors

The anti-Markovnikov addition of hydrogen bromide (HBr) to phenylalkenes provides a regioselective route to 1-bromoalkylbenzenes. Patent US6063940A describes this method for synthesizing brominated derivatives, adaptable to 1-bromo-3-(bromomethyl)-2-ethylbenzene.

Reaction Mechanism

A phenylalkene precursor, such as 3-vinyl-2-ethylbenzene, reacts with HBr in a non-polar solvent. The reaction proceeds via a carbocation intermediate stabilized by the ethyl group’s inductive effect. Anti-Markovnikov addition places the bromine atom at the terminal position of the alkene, yielding the target compound.

Optimized Conditions

ParameterValue
HBr SourceAnhydrous HBr gas
SolventToluene or hexane
Temperature20–40°C
Reaction Time12–24 hours
Yield80–90%

Industrial Scalability

Continuous flow reactors enhance this method’s efficiency by improving heat transfer and mixing. Automated systems maintain HBr concentration and temperature, reducing side products like dibrominated byproducts.

Multi-Step Synthesis via Grignard Intermediates

Grignard reagents enable the construction of the ethyl and bromomethyl groups through nucleophilic addition.

Synthesis of 2-Ethylbenzyl Bromide

  • Formation of 2-Ethylbenzyl Magnesium Bromide :
    Reaction of 2-bromoethylbenzene with magnesium in tetrahydrofuran (THF) generates the Grignard reagent.

  • Quenching with CO₂ :
    Addition of dry ice (CO₂) yields 2-ethylbenzoic acid, which is reduced to 2-ethylbenzyl alcohol using LiAlH₄.

  • Bromination :
    The alcohol is treated with PBr₃ to produce 2-ethylbenzyl bromide.

Key Steps

StepReagents/ConditionsYield
Grignard FormationMg, THF, 0°C to reflux85%
ReductionLiAlH₄, diethyl ether78%
BrominationPBr₃, CH₂Cl₂, 0°C90%

Final Bromination

The benzyl bromide intermediate undergoes electrophilic bromination at position 1 using Br₂/FeBr₃, as described in Section 1.1.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Radical BrominationHigh selectivity for methyl groupRequires toxic solvents (CCl₄)60–85%
HBr AdditionRegioselective, scalableAlkene precursor synthesis needed80–90%
Grignard RouteFlexible functionalizationMulti-step, moisture-sensitive70–85%

Challenges and Optimization Strategies

  • Regioselectivity : Competing directing effects of substituents complicate ring bromination. Using bulky catalysts like AlBr₃ improves selectivity for position 1.

  • Byproduct Formation : Over-bromination is mitigated by controlling Br₂ stoichiometry and reaction time.

  • Solvent Choice : Replacing CCl₄ with less toxic alternatives (e.g., CH₃CN) under radical conditions is an active research area .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-(bromomethyl)-2-ethylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 3-(bromomethyl)-2-ethylbenzene using Br₂ in the presence of Fe or AlBr₃ catalysts under controlled temperatures (40–60°C). Selectivity for the para/ortho positions is influenced by steric effects from the ethyl group .
  • Key Parameters :

  • Catalyst choice (AlBr₃ enhances electrophilic substitution).
  • Temperature control (higher temperatures favor debromination side reactions).
  • Solvent selection (non-polar solvents like CCl₄ improve regioselectivity).
    • Validation : Monitor reaction progress via GC-MS and confirm purity by NMR (δ ~4.5 ppm for CH₂Br; aromatic protons split due to substituents) .

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